N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid is a chemical compound with the molecular formula CHNOS and a molecular weight of 267.34 g/mol. It is identified by the CAS number 474645-98-2. This compound is primarily used in medicinal chemistry and organic synthesis due to its functional groups that facilitate various chemical reactions and biological activities. The tert-butoxycarbonyl group serves as a protecting group for amines, which is crucial in synthetic pathways involving amino acids and peptides .
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid can be sourced from various chemical suppliers, including BOC Sciences and Amerigo Scientific. It falls under the category of organic compounds, specifically amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group on an aliphatic carbon chain .
The synthesis of N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid typically involves several steps:
Each step requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity .
The molecular structure of N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid can be represented using its canonical SMILES notation: CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C. This notation indicates the presence of a branched alkane structure with functional groups including an amine, hydroxyl, and sulfonic acid .
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid participates in various chemical reactions:
These reactions are critical for synthesizing more complex molecules in pharmaceutical applications .
The mechanism of action for N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid primarily revolves around its role as a building block in peptide synthesis.
This mechanism underlines its importance in developing bioactive compounds .
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid is typically a solid or viscous liquid at room temperature, depending on purity and moisture content. Its appearance may vary from colorless to pale yellow.
Key chemical properties include:
Relevant data suggests that it maintains stability across a range of temperatures but should be stored in a cool, dry place to prevent degradation .
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid finds applications primarily in:
These applications highlight its versatility and importance within medicinal chemistry .
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: